molecular formula C16H18N2O4 B2698010 4-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795477-64-3

4-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2698010
CAS No.: 1795477-64-3
M. Wt: 302.33
InChI Key: XVSXROAZXGWKHV-UHFFFAOYSA-N
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Description

4-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of pyrrole, pyrrolidine, and pyranone moieties

Scientific Research Applications

4-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.

    Industry: The compound’s properties may be useful in the development of new materials or as intermediates in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole derivative, followed by the introduction of the pyrrolidine moiety through a series of nucleophilic substitution reactions. The final step involves the formation of the pyranone ring under acidic or basic conditions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Mechanism of Action

The mechanism of action of 4-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The pyrrole and pyrrolidine moieties may interact with enzymes or receptors, modulating their activity. The pyranone ring could also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole, pyrrolidine, and pyranone derivatives, such as:

  • 4-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
  • This compound
  • This compound

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable in research and industrial applications.

Properties

IUPAC Name

6-methyl-4-[1-(2-pyrrol-1-ylacetyl)pyrrolidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-12-8-14(9-16(20)21-12)22-13-4-7-18(10-13)15(19)11-17-5-2-3-6-17/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSXROAZXGWKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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